molecular formula C15H11NO3 B7762955 3-Nitrochalcone CAS No. 24721-24-2

3-Nitrochalcone

Cat. No. B7762955
CAS RN: 24721-24-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Description

3-Nitrochalcone is a compound with the molecular formula C15H11NO3 . It is also known by other names such as 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one .


Synthesis Analysis

Chalcones, including 3-Nitrochalcone, can be synthesized via Claisen-Schmidt condensation . This involves the reaction between 2-nitroacetophenone and nitrobenzaldehyde .


Molecular Structure Analysis

The molecular weight of 3-Nitrochalcone is 253.25 g/mol . Its IUPAC name is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one . The structure of 3-Nitrochalcone exhibits s-trans and s-cis conformations concerning the olefinic double bonds .


Chemical Reactions Analysis

Chalcones, including 3-Nitrochalcone, can undergo various chemical reactions. They can be used to obtain several heterocyclic rings through ring closure reactions .


Physical And Chemical Properties Analysis

3-Nitrochalcone has a molecular weight of 253.25 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity .

Safety and Hazards

According to the safety data sheet, 3-Nitrochalcone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrochalcone

CAS RN

614-48-2, 24721-24-2
Record name Chalcone, 3-nitro-
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Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
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Record name 614-48-2
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Record name 3-nitrochalcone
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Q & A

Q1: What kind of biological activities have been reported for 3-Nitrochalcones?

A1: Research indicates that 3-Nitrochalcone derivatives exhibit notable antimicrobial activity. Specifically, they have demonstrated efficacy against various bacteria, including Salmonella typhi and Shigella flexneri []. Additionally, some 3-Nitrochalcones display antifungal properties []. They have also shown potential as α-glucosidase and/or α-amylase inhibitors, suggesting potential anti-inflammatory applications [].

Q2: How does the structure of 3-Nitrochalcone influence its antimicrobial activity?

A2: While the exact mechanism of action for all 3-Nitrochalcones requires further investigation, studies highlight the importance of the nitro group and its position on the chalcone scaffold. Research suggests that the presence of the nitro group at the 3-position on the chalcone skeleton is crucial for antimicrobial activity []. Additionally, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone structure can significantly impact the compound's antifungal and cytotoxic activity [].

Q3: Can you provide examples of how researchers are modifying the 3-Nitrochalcone structure to study its effects?

A3: Researchers are exploring various structural modifications to optimize the activity of 3-Nitrochalcones. One example involves introducing different substituents on the aromatic rings. A study investigated the impact of incorporating dimethylamino groups alongside the nitro group, analyzing their structural effects []. Another study explored the biotransformation of 3-Nitrochalcones by entomopathogenic fungi, yielding novel glycosylated derivatives []. These modifications offer insights into structure-activity relationships and can guide the development of more potent and selective compounds.

Q4: Are there any analytical techniques commonly used to characterize 3-Nitrochalcones?

A4: Several analytical techniques are employed to characterize 3-Nitrochalcones. Common methods include Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), Infrared spectroscopy (IR), and elemental analysis for structural confirmation []. Researchers also utilize these techniques to analyze the products of biotransformation experiments, confirming the formation of new derivatives [].

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